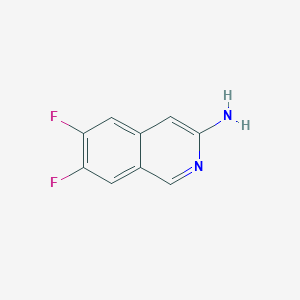

6,7-Difluoroisoquinolin-3-amine

Description

6,7-Difluoroisoquinolin-3-amine is a fluorinated isoquinoline derivative featuring fluorine atoms at positions 6 and 7 of the isoquinoline scaffold and an amine group at position 2. Isoquinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, particularly in kinase inhibition and anticancer drug development. Fluorination at strategic positions is a common strategy to enhance metabolic stability, bioavailability, and target binding affinity due to fluorine’s electronegativity and small atomic radius .

Properties

IUPAC Name |

6,7-difluoroisoquinolin-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2/c10-7-1-5-3-9(12)13-4-6(5)2-8(7)11/h1-4H,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXXYQSGVMBKUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(N=CC2=CC(=C1F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Difluoroisoquinolin-3-amine typically involves the introduction of fluorine atoms into the isoquinoline ring. One common method is the nucleophilic substitution of halogen atoms with fluorine. For example, 6,7-difluoroisoquinoline can be synthesized by the nucleophilic fluoro-dechlorination of 5,6,7,8-tetrachloroisoquinoline .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using fluorinating agents such as potassium fluoride or cesium fluoride under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 6,7-Difluoroisoquinolin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Nucleophiles such as sodium azide or organometallic reagents can be employed.

Major Products:

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted isoquinoline derivatives.

Scientific Research Applications

6,7-Difluoroisoquinolin-3-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.

Industry: Utilized in the development of materials with unique electronic and optical properties

Mechanism of Action

The mechanism of action of 6,7-Difluoroisoquinolin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes and subsequent cell death. This mechanism is similar to that of fluoroquinolone antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluoro vs. Chloro vs. Methoxy

The substitution pattern on the isoquinoline/quinoline scaffold significantly influences electronic properties and biological activity. Below is a comparison of key analogs:

Key Observations:

- Fluorine vs. Chlorine : Fluorine’s electronegativity enhances hydrogen bonding and metabolic stability compared to chlorine, which is bulkier and may induce steric hindrance .

- Scaffold Differences: Isoquinoline (benzopyridine) vs. indazole (benzodiazole) vs. quinoxaline (diazanaphthalene) scaffolds alter π-π stacking and binding pocket interactions.

- Amine Position: The 3-amine in isoquinoline derivatives may target different kinase domains compared to 4-amine in quinolines .

6,7-Difluoro-1H-indazol-3-amine (CAS 706805-37-0)

This compound, structurally distinct from isoquinoline due to its indazole core, is hypothesized to inhibit kinases such as JAK2 or EGFR. Its fluorine atoms likely improve cellular permeability and reduce oxidative metabolism .

6,7-Dichloroquinoline Derivatives

Chlorinated analogs (e.g., 6,7-dichloroquinoxaline) are often used as intermediates in synthesizing antimalarials or antivirals. Chlorine’s electron-withdrawing effects enhance electrophilicity, making these compounds reactive in cross-coupling reactions .

6,7-Dimethoxyquinolin-4-amine (CAS 13425-92-8)

Methoxy groups increase lipophilicity and may enhance blood-brain barrier penetration. This compound has been explored in antimalarial research due to structural similarity to chloroquine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.